molecular formula C10H20N2O2 B1641817 tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate CAS No. 753023-60-8

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate

Cat. No.: B1641817
CAS No.: 753023-60-8
M. Wt: 200.28 g/mol
InChI Key: BPTZBLNXMXSNFR-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclopropane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.

    Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.

    Substitution: Electrophiles such as alkyl halides; conditions: organic solvent, room temperature.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules.

Biology: In biological research, the compound is used to study enzyme kinetics and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors.

Medicine: The compound has potential applications in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. It is used in the design of prodrugs and enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. It is also employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The cyclopropyl group in the compound provides steric hindrance, enhancing its selectivity and potency.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(1-aminoethyl)cyclopropylcarbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Comparison: tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances its reactivity. Compared to similar compounds, it offers better stability and selectivity in chemical reactions. The cyclopropyl group also contributes to its effectiveness as a protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTZBLNXMXSNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]cyclopropylcarbamate (3.3 g, 2.4 mmol) in ethanol (100 mL) was added hydrazine hydrate (5 mL) and the resulting mixture was heated under reflux for 16 hours. The mixture was filtered and washed with diethyl ether. The filtrate was concentrated in vacuo to afford 1.5 g of the pure compound as an orange oil (yield was 75%).
Name
tert-butyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]cyclopropylcarbamate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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